molecular formula C13H24N2O2 B2950086 Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2137649-37-5

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B2950086
M. Wt: 240.347
InChI Key: LIAZMUWNCUWUJY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of bicyclic compounds and has been found to exhibit promising pharmacological properties. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate involves the reaction of tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate with methylamine.

Starting Materials
Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate, Methylamine

Reaction
Add methylamine to a solution of tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate in anhydrous THF, Heat the reaction mixture to reflux for 24 hours, Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure, Dissolve the residue in ethyl acetate and wash with water, Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure, Purify the crude product by column chromatography to obtain Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Mechanism Of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, particularly dopamine and acetylcholine. The compound has also been found to interact with various ion channels and receptors, including the NMDA receptor and voltage-gated sodium channels.

Biochemical And Physiological Effects

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as improve cognitive function and memory. The compound has also been found to have anticonvulsant properties and may be useful in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One of the main advantages of tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is its potential as a therapeutic agent for neurological disorders. It has also been found to be relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain forms.

Future Directions

There are several future directions for research on tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate. One area of interest is its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Another area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit promising pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant activities. The compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-9(7-14)5-11(15)6-10/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAZMUWNCUWUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC1C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

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